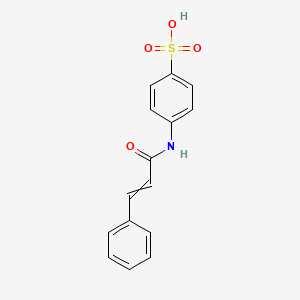

N-(p-sulfophenyl)-cinnamamide

Description

Structure

3D Structure

Properties

CAS No. |

89217-68-5 |

|---|---|

Molecular Formula |

C15H13NO4S |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

4-[[(E)-3-phenylprop-2-enoyl]amino]benzenesulfonic acid |

InChI |

InChI=1S/C15H13NO4S/c17-15(11-6-12-4-2-1-3-5-12)16-13-7-9-14(10-8-13)21(18,19)20/h1-11H,(H,16,17)(H,18,19,20)/b11-6+ |

InChI Key |

WRSKRHBACBNALX-IZZDOVSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of N P Sulfophenyl Cinnamamide

Mechanistic Pathways of Amide Bond Formation and Cleavage

Amide Bond Formation

The synthesis of N-(p-sulfophenyl)-cinnamamide involves the formation of an amide bond between a cinnamic acid derivative and sulfanilic acid (4-aminobenzenesulfonic acid). A common laboratory method is the acylation of sulfanilic acid with cinnamoyl chloride.

The mechanism proceeds via nucleophilic acyl substitution:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the sulfanilic acid's amino group attacks the electrophilic carbonyl carbon of cinnamoyl chloride.

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, moving the electrons to the oxygen atom and forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the expulsion of the chloride ion, a good leaving group.

Deprotonation: A base, such as pyridine (B92270) or triethylamine, removes the proton from the nitrogen atom, yielding the final this compound product and a hydrochloride salt.

Alternatively, the reaction can be performed directly from cinnamic acid using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Amide Bond Cleavage

The amide bond in this compound, while generally stable, can be cleaved under specific conditions, typically through hydrolysis. researchgate.netresearchgate.net The mechanism is highly dependent on the pH of the solution. nih.govbangor.ac.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of sulfanilic acid lead to the formation of cinnamic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the sulfanilate anion as the leaving group. The resulting cinnamic acid is deprotonated by the base to form a cinnamate (B1238496) salt, and the sulfanilate anion is protonated upon workup. This pathway is generally slower than acid-catalyzed hydrolysis because the amide anion is a poorer leaving group than the corresponding amine.

Electrophilic Aromatic Substitution on the Sulfophenyl Moiety

The sulfophenyl ring of this compound contains two substituents that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS): the cinnamamido group (-NH-CO-CH=CH-Ph) and the sulfonic acid group (-SO₃H).

Cinnamamido Group (-NH-CO-CH=CH-Ph): The nitrogen atom has a lone pair of electrons that can be donated into the aromatic ring through resonance, making it an activating group. This donation stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. Therefore, the cinnamamido group is an ortho, para-director.

Sulfonic Acid Group (-SO₃H): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. It deactivates the ring towards electrophilic attack by destabilizing the positively charged arenium ion intermediate. It directs incoming electrophiles to the meta position.

The positions ortho to the activating cinnamamido group are meta to the deactivating sulfonic acid group. The directing effects of the two groups are therefore cooperative. Electrophilic attack will preferentially occur at the positions ortho to the cinnamamido group (positions 2 and 6 on the ring). The position para to the cinnamamido group is already occupied by the sulfonic acid group. Due to steric hindrance from the bulky cinnamamido group, substitution at the 2- and 6-positions might be somewhat impeded, but it remains the most favorable outcome.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(2-nitro-4-sulfophenyl)-cinnamamide and N-(2,6-dinitro-4-sulfophenyl)-cinnamamide | The activating -NHCO- group directs the nitro group to the ortho positions. |

| Halogenation | Br₂, FeBr₃ | N-(2-bromo-4-sulfophenyl)-cinnamamide | The activating -NHCO- group directs the bromine atom to the ortho position. Monosubstitution is likely under controlled conditions. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / R-CO-Cl, AlCl₃ | No reaction or very low yield | The strongly deactivating -SO₃H group and the potential for the Lewis acid to complex with the amide make the ring too unreactive for Friedel-Crafts reactions. researchgate.net |

Nucleophilic Addition and Substitution Reactions at the Cinnamoyl Moiety

The cinnamoyl portion of the molecule features an α,β-unsaturated carbonyl system, which is a prime target for nucleophilic attack at two distinct sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). youtube.comresearchgate.net

Nucleophilic Addition

The most common reaction is the 1,4-conjugate addition, where a nucleophile attacks the electrophilic β-carbon of the double bond. sciencepublishinggroup.com This reaction is favored by soft nucleophiles (e.g., thiols, cuprates, enamines). The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, typically by the solvent or upon acidic workup, to yield the 3-substituted product.

Harder nucleophiles (e.g., organolithium reagents, Grignard reagents) may preferentially attack the carbonyl carbon directly in a 1,2-addition, but conjugate addition often competes or dominates.

Nucleophilic Acyl Substitution

Direct nucleophilic attack at the carbonyl carbon can also lead to substitution if a suitable leaving group is present. sapub.org In the case of this compound, this would result in the cleavage of the amide bond, with the sulfanilate anion acting as the leaving group. This process is essentially the reverse of the amide formation and is discussed in detail in Section 3.1.

| Nucleophile (Nu⁻) | Reaction Type | Expected Product Structure |

|---|---|---|

| Cyanide (CN⁻) | 1,4-Conjugate Addition | N-(p-sulfophenyl)-3-cyano-3-phenylpropanamide |

| Thiolate (RS⁻) | 1,4-Conjugate Addition | N-(p-sulfophenyl)-3-(alkylthio)-3-phenylpropanamide |

| Amine (R₂NH) | 1,4-Conjugate Addition | N-(p-sulfophenyl)-3-(dialkylamino)-3-phenylpropanamide |

| Enolate (e.g., from malonic ester) | 1,4-Conjugate Addition (Michael Reaction) | Adduct of malonic ester at the β-position |

Radical Reactions Involving the Compound

This compound possesses several sites susceptible to radical reactions. The carbon-carbon double bond of the cinnamoyl group is the most likely site for radical addition. In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, a radical species (X•) can add to the double bond. This reaction typically proceeds via a chain mechanism, and depending on the conditions, can lead to simple addition products or polymerization.

Another potential radical pathway involves the sulfonamide-like structure. While technically an amide linked to a sulfophenyl group, its reactivity can share characteristics with sulfonamides. Under specific reductive conditions, it's conceivable for radical reactions to initiate cleavage of the N-S bond, though this is less common for arylsulfonic acid derivatives compared to N-sulfonyl compounds. nih.gov For instance, radical cyclizations have been observed in related ene sulfonamides, which proceed via the elimination of a sulfonyl radical. nih.gov

Thermal and Photochemical Reactivity Studies

Thermal Reactivity

This compound is expected to be relatively stable at moderate temperatures. At elevated temperatures, thermal decomposition would likely occur. The weakest bonds, such as the C-N amide bond and the C-S bond of the sulfonic acid group, would be the most probable sites of initial cleavage. Decomposition could lead to the formation of cinnamic acid, sulfanilic acid, or further breakdown products through decarboxylation and desulfonation.

Photochemical Reactivity

The cinnamoyl moiety contains a conjugated π-system that can absorb ultraviolet (UV) light, making the compound photochemically active. Two primary photochemical reactions are characteristic of α,β-unsaturated carbonyl compounds like this one:

E/Z (cis/trans) Isomerization: Upon absorption of UV light, the π-bond of the alkene can be temporarily broken, allowing for rotation around the single bond. Relaxation back to the ground state can result in the formation of the (Z)-isomer (cis) from the more stable, naturally occurring (E)-isomer (trans). This process is often reversible, leading to a photostationary state containing a mixture of both isomers.

[2+2] Cycloaddition: In the solid state or in concentrated solutions, an excited-state molecule can react with a ground-state molecule in a [2+2] cycloaddition. This reaction forms a cyclobutane (B1203170) ring, linking two molecules of this compound together. Depending on the crystal packing, different stereoisomers of the resulting dicarboxylic acid diamide (B1670390) (truxillic or truxinic acid derivatives) can be formed.

Advanced Structural Elucidation and Spectroscopic Characterization of N P Sulfophenyl Cinnamamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. Through various NMR experiments, a complete assignment of the proton and carbon signals of N-(p-sulfophenyl)-cinnamamide has been achieved.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the sulfophenyl and cinnamoyl moieties, as well as the vinyl protons of the cinnamoyl group. The amide proton typically appears as a singlet in the downfield region of the spectrum. rsc.org Aromatic protons generally resonate in the range of 6.51 to 7.70 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Amide NH | ~10.15 | Singlet | - |

| Cinnamoyl vinyl CH | 7.50 - 7.80 | Doublet | ~15.0 |

| Cinnamoyl vinyl CH | 6.60 - 6.90 | Doublet | ~15.0 |

| Sulfophenyl Aromatic CH | 7.70 - 7.90 | Multiplet | - |

| Cinnamoyl Aromatic CH | 7.30 - 7.60 | Multiplet | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is typically observed at a high chemical shift, often around 165-175 ppm. Aromatic carbons resonate in the region of 110-160 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| Amide C=O | ~166.0 |

| Cinnamic C=C | ~140.0, ~122.0 |

| Sulfophenyl C-S | ~145.0 |

| Aromatic C-H & C-C | 115.0 - 135.0 |

Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR data for unambiguous confirmation.

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of complex NMR spectra. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY spectra would show correlations between the vinyl protons of the cinnamoyl group and between adjacent aromatic protons on both rings. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This technique is vital for connecting different structural fragments of the molecule, such as linking the cinnamoyl group to the sulfophenyl ring through the amide bond. science.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This precision allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. The accurate mass measurement is a critical step in confirming the identity of the synthesized compound. science.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. mdpi.com This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways. nih.gov For this compound, MS/MS analysis would likely show cleavage of the amide bond, loss of the sulfo group (SO₃), and fragmentation of the cinnamoyl moiety, providing confirmatory evidence for the proposed structure. nih.gov

Ionization Techniques (ESI, MALDI)

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two soft ionization techniques well-suited for this molecule, as they can generate intact molecular ions from polar, non-volatile compounds.

Electrospray Ionization (ESI): ESI is particularly effective for this compound due to its polar nature, conferred by the sulfonic acid and amide groups. The analysis can be conducted in both positive and negative ion modes, yielding complementary structural information.

Negative Ion Mode: In this mode, the most probable event is the deprotonation of the sulfonic acid group (-SO₃H) or the amide N-H, resulting in the formation of the [M-H]⁻ ion. The sulfonic acid moiety is highly acidic, making this a favored ionization pathway. Subsequent tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ precursor ion would likely induce fragmentation at the weaker bonds. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the elimination of sulfur dioxide (SO₂). nih.govresearchgate.net

Positive Ion Mode: In positive mode, protonation can occur at several sites, most notably the amide oxygen or nitrogen, leading to the [M+H]⁺ ion. The fragmentation of this precursor ion would likely involve the cinnamamide (B152044) portion of the molecule. Characteristic losses would include the loss of ammonia (B1221849) (NH₃) and carbon monoxide (CO) from the amide group, as well as cleavages along the propenoyl chain. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) mass spectrometry is another viable technique, especially for analyzing the compound in complex mixtures or when coupled with derivatization strategies. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating a soft ionization process. For a molecule like this compound, the choice of matrix is critical to avoid interference in the low-mass range. nih.gov The presence of the sulfophenyl group can be advantageous; derivatization of molecules with sulfophenyl groups has been shown to introduce a fixed charge, which can direct fragmentation pathways in a predictable manner, aiding in structural confirmation. researchgate.net

A summary of expected ions in mass spectrometry is presented below.

| Ionization Mode | Ion | m/z (Expected) | Description |

| Negative ESI | [M-H]⁻ | 318.06 | Deprotonation, likely at the sulfonic acid group. |

| Negative ESI-MS/MS | [M-H-SO₂]⁻ | 254.08 | Loss of sulfur dioxide from the precursor ion. |

| Positive ESI | [M+H]⁺ | 320.07 | Protonation, likely at the amide oxygen. |

| Positive ESI | [M+Na]⁺ | 342.05 | Formation of a sodium adduct. |

| Positive ESI-MS/MS | [M+H-NH₃]⁺ | 303.05 | Loss of ammonia from the protonated molecule. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. nih.gov These methods are complementary and essential for confirming the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The key functional groups in this compound give rise to characteristic absorption bands.

Amide Group: The secondary amide linkage (-CO-NH-) is expected to produce strong and distinct bands. The N-H stretching vibration typically appears as a sharp peak in the 3300-3100 cm⁻¹ region. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the spectrum, expected around 1650-1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is anticipated near 1550-1510 cm⁻¹. mdpi.com

Sulfonic Acid Group: The -SO₃H group is characterized by strong, broad O-H stretching vibrations (if in acid form) and prominent S=O stretching bands. The asymmetric and symmetric S=O stretching vibrations are expected in the ranges of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively.

Alkene and Aromatic Rings: The trans C=C double bond of the cinnamoyl group gives rise to a stretching vibration around 1625-1600 cm⁻¹. The out-of-plane C-H bending of the trans-alkene is characteristically strong, appearing near 970 cm⁻¹. Aromatic C=C stretching vibrations from both phenyl rings will produce several peaks in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.netnih.gov It provides complementary data to IR spectroscopy.

The symmetric S=O stretch of the sulfonate group is often strong in the Raman spectrum.

The C=C stretching vibrations of the aromatic rings and the vinyl group are typically more intense in Raman than in IR spectra, providing clear signals in the 1600-1625 cm⁻¹ region. thermofisher.com

The disulfide bond in related molecules is known to produce a characteristic Raman signal, highlighting the technique's utility for sulfur-containing compounds. researchgate.net

The combination of IR and Raman data allows for a comprehensive assignment of all major vibrational modes, confirming the presence and connectivity of the key functional groups. nih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3300 - 3100 | 3300 - 3100 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1650 | 1680 - 1650 | Strong |

| Amide | N-H Bend (Amide II) | 1550 - 1510 | 1550 - 1510 | Medium-Strong |

| Sulfonate | S=O Asymmetric Stretch | 1420 - 1350 | Weak | Strong |

| Sulfonate | S=O Symmetric Stretch | 1210 - 1150 | 1210 - 1150 | Strong |

| Alkene | C=C Stretch | 1625 - 1600 | 1625 - 1600 | Medium / Strong (Raman) |

| Alkene (trans) | =C-H Out-of-Plane Bend | 980 - 960 | Weak | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govsemanticscholar.org While a specific crystal structure for this compound is not publicly available, analysis of closely related cinnamamide derivatives allows for a detailed prediction of its solid-state characteristics. mdpi.comnih.gov

Molecular Conformation: The central cinnamamide core (C₆H₅-CH=CH-CO-NH-) is expected to be largely planar. nih.gov The dihedral angle between the phenyl ring of the cinnamoyl group and the adjacent amide plane is typically small, promoting electronic conjugation across this system. The orientation of the p-sulfophenyl ring relative to the amide plane will be influenced by steric factors and intermolecular packing forces.

Intermolecular Interactions: The crystal packing of this compound would be dominated by a network of strong intermolecular hydrogen bonds. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules will form chains or sheets linked by N-H···O=C hydrogen bonds. mdpi.comresearchgate.net Furthermore, the sulfonic acid group is a very strong hydrogen bond donor (O-H) and acceptor (S=O), which would lead to additional, robust intermolecular connections, significantly influencing the crystal lattice. π–π stacking interactions between the aromatic rings of adjacent molecules are also expected, further stabilizing the crystal structure. nih.gov

| Structural Parameter | Expected Value (based on analogues) | Reference |

| C=O Bond Length | ~1.23 Å | mdpi.com |

| Amide C-N Bond Length | ~1.34 Å | mdpi.com |

| Dihedral Angle (Cinnamoyl Ring / Amide Plane) | < 10° | nih.gov |

| Hydrogen Bond (N-H···O=C) Distance | 2.8 - 3.0 Å | researchgate.net |

| π–π Stacking Centroid-Centroid Distance | 3.7 - 4.0 Å | nih.gov |

Chiroptical Spectroscopy (if applicable for chiral derivatives or conformers)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity such as optical rotation or circular dichroism (CD).

However, chiroptical spectroscopy would become an indispensable tool for the characterization of any chiral derivatives of this compound. Chirality could be introduced, for example, by using a chiral amine or a chiral cinnamic acid derivative during synthesis. In such cases, CD spectroscopy would be used to confirm the enantiomeric purity of the product and to study its conformational preferences in solution. The electronic transitions associated with the conjugated cinnamoyl system and the aromatic rings would likely produce characteristic CD signals, providing insight into the stereochemistry of the molecule. rsc.orgnih.gov While not applicable to the parent compound, the potential for creating chiral analogues makes the consideration of chiroptical techniques relevant for future research in this chemical space.

Theoretical and Computational Chemistry Studies of N P Sulfophenyl Cinnamamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. northwestern.edunih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies. northwestern.edu

For N-(p-sulfophenyl)-cinnamamide, DFT calculations would be employed to optimize its molecular geometry, predicting bond lengths, bond angles, and torsion angles. From this optimized structure, various electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. ijaers.com A smaller gap generally suggests higher reactivity. ijaers.com

Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to understanding intermolecular interactions.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table is illustrative of the types of data generated from DFT calculations and is not based on published results for this compound.

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | e.g., -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | e.g., -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | e.g., 4.7 eV | Difference between LUMO and HOMO; indicates chemical reactivity and stability. ijaers.com |

| Dipole Moment (µ) | e.g., 5.2 Debye | Measures the overall polarity of the molecule. |

| Ionization Potential | e.g., 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | e.g., 1.8 eV | The energy released when an electron is added. |

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the step-by-step mechanism of chemical reactions involving this compound, such as its synthesis or degradation. This involves identifying the lowest energy path from reactants to products on the potential energy surface.

A key aspect of this modeling is locating the transition state (TS) for each step of the reaction. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By characterizing the geometry and energy of the transition state, chemists can calculate the activation energy, which determines the reaction rate. This information is invaluable for optimizing reaction conditions or understanding the molecule's stability.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govsemanticscholar.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

Spectroscopic Property Prediction and Validation

A powerful application of computational chemistry is the prediction of various types of spectra, which can then be compared with experimental results for validation. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific type of bond stretching, bending, or wagging. The resulting theoretical IR spectrum can be compared to an experimental spectrum to confirm the molecule's structure and the accuracy of the computational model. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR). nih.govresearchgate.netumich.edu These predictions are based on calculating the magnetic shielding around each nucleus within the molecule's computed electronic structure. Agreement between predicted and experimental NMR spectra is a strong indicator of a correct structural assignment. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule. nih.gov This allows for the prediction of the absorption wavelengths in a UV-Vis spectrum, which correspond to electrons being promoted from lower to higher energy orbitals (e.g., from the HOMO to the LUMO).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Derivatization and Chemical Modification Research on N P Sulfophenyl Cinnamamide

Functionalization of the Sulfophenyl Group

The sulfonic acid group is a primary site for derivatization, allowing for significant changes in the molecule's solubility and chemical reactivity. The conversion of the sulfonic acid into more reactive intermediates, such as sulfonyl halides, is a common first step. For instance, treatment with a halogenating agent like thionyl chloride or phosphorus pentachloride can convert the sulfonic acid into a sulfonyl chloride. This reactive intermediate can then be used to synthesize a variety of derivatives.

Sulfonyl Halide and Sulfonate Ester Formation

The resulting sulfonyl chloride is susceptible to nucleophilic attack, enabling the formation of sulfonate esters and sulfonamides. Reaction with various alcohols or phenols in the presence of a base can yield a library of sulfonate esters with tailored properties.

| Reactant | Product | Potential Application |

| Methanol | N-(p-methylsulfonylphenyl)-cinnamamide | Increased lipophilicity |

| Phenol | N-(p-phenylsulfonylphenyl)-cinnamamide | Modified electronic properties |

| Ethylene Glycol | Cross-linked or dimeric structures | Polymer building blocks |

This interactive table summarizes potential sulfonate ester derivatives of N-(p-sulfophenyl)-cinnamamide.

Modifications of the Cinnamoyl Moiety

The cinnamoyl group offers two main sites for modification: the alkene double bond and the aromatic ring. These modifications can alter the molecule's electronic properties, steric profile, and potential for polymerization.

Alkene Functionalization

The double bond in the cinnamoyl moiety can undergo a variety of addition reactions:

Hydrogenation: Catalytic hydrogenation can saturate the double bond, yielding N-(p-sulfophenyl)-3-phenylpropanamide.

Halogenation: The addition of halogens like bromine can form a dihaloalkane derivative.

Epoxidation: Reaction with a peroxy acid can form an epoxide, a versatile intermediate for further reactions.

Aromatic Substitution

The phenyl ring of the cinnamoyl group is susceptible to electrophilic aromatic substitution. The position of substitution (ortho, meta, or para) will be directed by the existing activating/deactivating groups. Introducing substituents such as nitro, halogen, or alkyl groups can fine-tune the electronic and steric characteristics of the molecule.

| Reaction | Reagent | Product |

| Nitration | HNO₃/H₂SO₄ | N-(p-sulfophenyl)-3-(nitrophenyl)cinnamamide |

| Bromination | Br₂/FeBr₃ | N-(p-sulfophenyl)-3-(bromophenyl)cinnamamide |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | N-(p-sulfophenyl)-3-(alkylphenyl)cinnamamide |

This interactive table details potential modifications to the cinnamoyl moiety of this compound.

Synthesis of Homologues and Analogues

The synthesis of homologues and analogues of this compound allows for a systematic exploration of structure-activity relationships. ui.ac.id This can be achieved by varying either the cinnamic acid derivative or the aminobenzenesulfonic acid used in the initial synthesis.

| Cinnamic Acid Derivative | Amine | Resulting Analogue |

| Cinnamic Acid | o-Aminobenzenesulfonic acid | N-(o-sulfophenyl)-cinnamamide |

| 4-Methoxycinnamic acid | p-Aminobenzenesulfonic acid | N-(p-sulfophenyl)-4-methoxycinnamamide |

| 4-Chlorocinnamic acid | p-Aminobenzenesulfonic acid | N-(p-sulfophenyl)-4-chlorocinnamamide |

This interactive table presents a selection of potential homologues and analogues of this compound.

Polymerization Studies Involving the Cinnamamide (B152044) Moiety

The cinnamoyl group is a well-known photocrosslinkable moiety. specificpolymers.com Upon exposure to UV light, the double bond can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring and cross-linking between molecules. jmaterenvironsci.com This property makes this compound a candidate for the development of photosensitive polymers.

Polymers can be synthesized by incorporating the this compound moiety as a pendant group on a polymer backbone. This could be achieved by first synthesizing a monomeric derivative of this compound that contains a polymerizable group (e.g., a vinyl or acryloyl group), followed by polymerization. The resulting polymer would be water-soluble (due to the sulfonic acid groups) and could be cross-linked by UV irradiation to form a hydrogel. Such materials could have applications in areas like photolithography or controlled-release systems. researchgate.net

Design and Synthesis of Chemically-Responsive Derivatives

The inherent functionalities of this compound make it an interesting scaffold for the design of chemically-responsive materials.

pH-Responsive Derivatives: The sulfonic acid group is strongly acidic. Derivatives where this group is converted to a sulfonate ester could be designed to be hydrolytically unstable under specific pH conditions, allowing for a pH-triggered release of a conjugated molecule.

Photo-Responsive Derivatives: As mentioned, the cinnamoyl group can undergo photo-induced E/Z isomerization and [2+2] cycloaddition. researchgate.netnih.gov These reversible and irreversible photochemical reactions can lead to significant changes in the molecule's shape and properties. ccspublishing.org.cn For instance, incorporating this compound into a polymer could lead to materials whose solubility or conformation can be controlled by light. The E/Z isomerization can alter the polymer's chain conformation, while the cycloaddition can induce cross-linking. researchgate.net

Analytical Methodologies for N P Sulfophenyl Cinnamamide Quantification and Purity Assessment

Advanced Chromatographic Techniques

Chromatography is the cornerstone for the analysis of N-(p-sulfophenyl)-cinnamamide, allowing for the separation of the main compound from potential impurities, degradation products, and matrix components.

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the quantification and purity assessment of this compound due to the compound's polarity and non-volatile nature. A reverse-phase HPLC (RP-HPLC) method with UV detection would be the primary approach. nih.govresearchgate.net

Method Development:

Column: A C18 column is a common choice for separating moderately polar compounds. nih.govrjptonline.org Column dimensions such as 250 mm × 4.6 mm with 5 µm particle size provide a good balance of resolution and analysis time. rjptonline.orgijpras.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic solvent (typically acetonitrile or methanol) is often necessary to achieve good separation of the main peak from any impurities. mdpi.comnih.govnih.gov The sulfonic acid group on the phenyl ring makes the molecule highly water-soluble, necessitating a higher percentage of the aqueous phase at the beginning of the gradient.

Detection: The cinnamamide (B152044) portion of the molecule contains a chromophore, making UV detection highly effective. The wavelength of maximum absorbance (λmax) should be determined by scanning a pure standard solution; for similar structures, this is often in the 260-320 nm range. mdpi.com

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 25 °C or 30 °C) are typical starting points to ensure reproducible retention times. rjptonline.orgijpras.comwu.ac.th

Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure its reliability. rjptonline.org Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the detector response (peak area) and the concentration of the analyte over a specified range. A correlation coefficient (R²) greater than 0.99 is typically required. rjptonline.orgwu.ac.th

Accuracy and Precision: Accuracy is determined by recovery studies (spiking known amounts of analyte into a matrix), with recovery values between 98-102% being ideal. Precision (repeatability and intermediate precision) is assessed by the relative standard deviation (RSD), which should generally be less than 2%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. nih.govrjptonline.orgnih.gov

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. mdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Instrument | HPLC with UV/Vis or PDA Detector | Standard for quantitative analysis of chromophoric compounds. wu.ac.th |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Good retention and separation for aromatic and moderately polar compounds. rjptonline.org |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with mass spectrometry. nih.gov |

| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase chromatography. nih.gov |

| Elution | Gradient | To ensure elution of the polar analyte while separating less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns of this dimension. rjptonline.org |

| Detection λ | ~280 nm (To be determined) | Cinnamoyl group provides strong UV absorbance. ijpras.com |

| Injection Volume | 5-20 µL | Typical volume for analytical HPLC. wu.ac.th |

Due to its high polarity, low volatility, and potential for thermal degradation, this compound is not directly suitable for Gas Chromatography (GC) analysis. nih.gov The high temperatures used in the GC inlet and column would likely cause the molecule to decompose rather than volatilize. researchgate.net

For GC analysis to be feasible, a derivatization step would be necessary to convert the polar sulfonic acid and amide groups into more volatile and thermally stable moieties. researchgate.netnih.gov For example, silylation could be used to derivatize the sulfonic acid group. However, this adds complexity and potential for incomplete reactions, making HPLC the far more direct and reliable method.

Hyphenated techniques provide powerful tools for both quantification and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for analyzing this compound. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. nih.gov LC-MS can provide the molecular weight of the parent compound and its impurities, as well as fragmentation data (using MS/MS) to help elucidate their structures. nih.govmdpi.com Electrospray ionization (ESI) in negative ion mode would be particularly sensitive for detecting the sulfonated compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): As with standard GC, GC-MS analysis of this compound would require a derivatization step to increase volatility. researchgate.net While useful for identifying volatile impurities or byproducts if they are present, it is not the primary technique for the parent compound itself. scispace.com

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for charged species like this compound. The negatively charged sulfonate group makes it an ideal candidate for CE analysis. Separation is based on the differential migration of ions in an electric field.

A typical CE method would involve a fused-silica capillary and a background electrolyte (BGE) buffer, such as a phosphate buffer, at a specific pH. nih.gov The method can provide very high separation efficiency and rapid analysis times. It is particularly useful as an orthogonal technique to HPLC for purity confirmation, as the separation mechanism is fundamentally different. nih.gov

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

A simple UV-Vis spectrophotometric method can be used for a quick estimation of the total concentration of this compound in a pure solution, provided there are no interfering substances that absorb at the same wavelength. researchgate.net

The method involves preparing a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.netresearchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve using the Beer-Lambert law. While fast and simple, this method lacks the specificity of chromatographic techniques and cannot distinguish the analyte from its impurities. researchgate.net

Table 2: Comparison of Primary Analytical Techniques

| Technique | Suitability for Quantification | Suitability for Purity | Key Advantage | Key Limitation |

|---|---|---|---|---|

| HPLC-UV | Excellent | Excellent | Robust, reproducible, and widely available. wu.ac.th | Moderate sensitivity compared to MS. |

| LC-MS | Excellent | Excellent | High sensitivity and specificity; provides structural information. mdpi.com | Higher cost and complexity. mdpi.com |

| Capillary Electrophoresis | Good | Excellent | High separation efficiency; orthogonal to HPLC. nih.gov | Can be less robust than HPLC for routine QC. |

| UV-Vis Spec. | Good (for pure samples) | Poor | Fast, simple, and inexpensive. | Non-specific; cannot separate analyte from impurities. researchgate.net |

| GC-MS | Poor | Poor | --- | Requires derivatization; risk of thermal degradation. nih.gov |

Purity Profiling and Impurity Identification

A comprehensive purity profile involves identifying and quantifying all related substances present in the this compound sample. These impurities can arise from the manufacturing process (e.g., starting materials, by-products) or from degradation.

The primary tool for this is a validated, stability-indicating HPLC or LC-MS method. rjptonline.orgresearchgate.net By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), degradation products can be intentionally formed and separated from the main peak. rjptonline.org

LC-MS/MS is invaluable for identifying these unknown impurities. mdpi.com The mass spectrometer provides the molecular weight of the impurity, and its fragmentation pattern can be compared to the parent compound to propose a chemical structure. Once identified, impurities may need to be synthesized and characterized to be used as reference standards for routine quality control. mdpi.com

Emerging Research Directions and Future Perspectives in N P Sulfophenyl Cinnamamide Chemistry

Novel Synthetic Routes and Catalytic Approaches

The synthesis of N-aryl cinnamamides traditionally involves the reaction of cinnamoyl chloride with the corresponding aniline (B41778) derivative. For N-(p-sulfophenyl)-cinnamamide, this would typically involve reacting cinnamoyl chloride with sulfanilic acid. While effective, this method can require harsh conditions and may generate stoichiometric waste. Future research is poised to explore more efficient and sustainable synthetic methodologies.

Catalytic Amidation: Modern organic synthesis is increasingly shifting towards catalytic methods that offer higher efficiency and atom economy. Enzyme-catalyzed reactions, for instance, present a green alternative for amide bond formation. Lipases have been successfully used to catalyze the synthesis of various cinnamamides under mild conditions, often in continuous-flow microreactors, which can significantly reduce reaction times and improve yields. mdpi.com Investigating the enzymatic synthesis of this compound from a cinnamate (B1238496) ester and sulfanilic acid could open a pathway for a more sustainable production process.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds. researchgate.net Researchers have demonstrated the synthesis of N-aryl amines through photocatalytic dehydrogenation, a strategy that could be adapted for the final step of a synthetic route to this compound. rsc.org Furthermore, iridium-based photosensitizers have been used to promote intramolecular cycloadditions in N-allylcinnamamides, highlighting the potential for photocatalysis to not only synthesize but also functionalize the cinnamamide (B152044) scaffold. researchgate.net

A comparison of potential synthetic approaches is outlined in the table below.

| Method | Reagents/Catalyst | Advantages | Potential Challenges |

| Conventional Acylation | Cinnamoyl Chloride, Sulfanilic Acid, Base | Well-established, straightforward | Use of corrosive reagents (e.g., SOCl₂ to make acid chloride), HCl byproduct |

| Enzymatic Catalysis | Cinnamate Ester, Sulfanilic Acid, Lipase | Mild conditions, high selectivity, environmentally friendly | Enzyme stability and cost, potentially slower reaction rates |

| Peptide Coupling | Cinnamic Acid, Sulfanilic Acid, Coupling Agents (e.g., BOP) | High yields, applicable to diverse substrates | High cost of reagents, generation of stoichiometric byproducts |

| Photocatalytic Dehydrogenation | Allylic amine precursors, Photocatalyst | Mild conditions, novel reactivity | Substrate scope may be limited, requires specialized equipment |

This table is generated based on established synthetic methods for related cinnamamide and sulfonamide compounds.

Advanced Computational Design and Materials Prediction

Computational chemistry offers invaluable tools for predicting the properties of molecules before their synthesis, thereby guiding experimental efforts. Density Functional Theory (DFT) is a particularly powerful method for investigating the electronic structure, geometry, and reactivity of organic compounds.

For this compound, DFT calculations can be employed to predict key molecular properties. For instance, studies on the related N-(3-nitrophenyl)cinnamamide have used DFT to optimize molecular geometry and compare it with experimental X-ray diffraction data, showing good agreement. mdpi.com Similar calculations for this compound could predict bond lengths, bond angles, and dihedral angles, offering insights into the planarity of the molecule and the orientation of the sulfophenyl group relative to the cinnamamide backbone.

Furthermore, computational methods are crucial for predicting how molecules will behave in a material context.

Nonlinear Optical (NLO) Properties: Calculations can predict hyperpolarizability, indicating a material's potential for NLO applications. Sulfonamides and molecules with extensive π-conjugation are often explored for these properties. dntb.gov.ua

Reactivity and Stability: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's electronic transitions and chemical reactivity. nih.gov

Intermolecular Interactions: The Molecular Electrostatic Potential (MEP) surface can be mapped to identify regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack and, crucially, for non-covalent interactions that govern self-assembly. nih.gov

| Computational Method | Predicted Property | Relevance for this compound |

| Density Functional Theory (DFT) | Optimized geometry, bond parameters, vibrational frequencies | Fundamental understanding of molecular structure and comparison with experimental data. mdpi.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), HOMO-LUMO energies | Prediction of optical properties and electronic behavior. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Intermolecular electronic interactions, stabilization energies | Quantifying the strength and nature of non-covalent bonds. dntb.gov.ua |

| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for intermolecular interactions | Guiding the design of supramolecular structures and crystal engineering. nih.gov |

This table outlines common computational methods and their applicability to the target molecule based on studies of similar organic structures.

Integration with Supramolecular Chemistry Research

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The unique functional groups within this compound make it an excellent candidate for supramolecular research. The amide group (-CONH-) is a robust and directional motif for forming strong hydrogen bonds, while the sulfonate group (-SO₃⁻) is a powerful hydrogen bond acceptor and can participate in strong electrostatic interactions. researchgate.net

The interplay between the amide and sulfonate functionalities could lead to the formation of complex and hierarchical structures. The amide group can form classic N-H···O hydrogen bonds, leading to chains or tapes, a common feature in the crystal structures of amides. nd.edu Simultaneously, the three oxygen atoms of the sulfonate group can act as potent acceptors for hydrogen bonds from amide N-H groups or solvent molecules. This competition and synergy between interaction sites are central challenges and opportunities in crystal engineering. nih.gov The presence of the aromatic rings also introduces the possibility of π–π stacking, which often works in concert with hydrogen bonding to direct the final solid-state architecture. mdpi.com

Future research could explore the self-assembly of this compound in various solvents and its co-crystallization with other molecules to form novel supramolecular materials with tailored architectures.

Exploration of Non-Covalent Interactions and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For this compound, the dominant non-covalent forces are expected to be hydrogen bonding, π–π stacking, and ion-pair interactions involving the sulfonate group.

Hydrogen Bonding: The amide N-H group is a primary hydrogen bond donor, while the amide carbonyl oxygen and the three sulfonate oxygens are strong acceptors. Understanding the hierarchy of these interactions is key. Studies on sulfonamide co-crystals show that the sulfonamide group can form robust synthons with other hydrogen bond donors and acceptors. nih.gov

π–π Stacking: The two phenyl rings in the molecule can engage in π–π stacking interactions. Analysis of the crystal structure of N-(3-nitrophenyl)cinnamamide revealed that π–π stacking was a dominant force in its molecular packing. mdpi.com

Sulfur-Based Interactions: The sulfur atom in the sulfonate group, being highly polarizable, can participate in various weak non-covalent interactions that are often underappreciated but can be crucial for stabilizing specific conformations and packing arrangements. nih.gov

Potential for Advanced Materials Science Applications

The unique combination of functional groups in this compound suggests its potential for a variety of materials science applications.

Photoreactive Polymers: The carbon-carbon double bond in the cinnamamide core is photoreactive. Upon exposure to UV light, it can undergo a [2+2] cycloaddition reaction, a process used to create cross-linked polymers and photoresists. researchgate.net The incorporation of this compound as a monomer or pendant group could lead to the development of novel photoreactive and water-soluble or water-dispersible polymers.

Biomaterials: Sulfonated molecules are of great interest in biomaterials science. mdpi.comresearchgate.net The sulfonate group can mimic heparin and other glycosaminoglycans, imparting properties like blood compatibility. mdpi.com Sulfonated materials are also used in tissue engineering and as drug delivery systems. The cinnamamide moiety itself is found in many biologically active compounds. nih.gov This combination could lead to materials that are both bioactive and biocompatible.

Organic Electronics and Catalysis: Sulfonated organic materials are widely used as solid acid catalysts due to their stability and ease of handling. beilstein-journals.orgnih.gov The defined structure of this compound could be leveraged in the design of molecular catalysts or as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with acidic properties.

The diverse potential applications underscore the promising future for research into this compound and its derivatives as building blocks for the next generation of advanced functional materials.

Q & A

Q. How do FINER criteria ensure rigor in designing studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.